Cas no 313469-60-2 (N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide)

N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-phenoxyacetamide
- Acetamide, N-[4-(4-methoxy-3-methylphenyl)-2-thiazolyl]-2-phenoxy-
- 313469-60-2
- F0336-0268
- AKOS001013686
- Oprea1_577244
- Z56789144
- N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
- N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide
-
- Inchi: 1S/C19H18N2O3S/c1-13-10-14(8-9-17(13)23-2)16-12-25-19(20-16)21-18(22)11-24-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,20,21,22)
- InChI Key: ORKVXDJLOBBORE-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C2=CC=C(OC)C(C)=C2)=CS1)(=O)COC1=CC=CC=C1
Computed Properties
- Exact Mass: 354.10381361g/mol
- Monoisotopic Mass: 354.10381361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 431
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 88.7Ų
Experimental Properties
- Density: 1.269±0.06 g/cm3(Predicted)
- pka: 7.48±0.50(Predicted)
N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0336-0268-5μmol |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
313469-60-2 | 90%+ | 5μmol |
$63.0 | 2023-08-20 | |
Life Chemicals | F0336-0268-10mg |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
313469-60-2 | 90%+ | 10mg |
$79.0 | 2023-08-20 | |
Life Chemicals | F0336-0268-2mg |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
313469-60-2 | 90%+ | 2mg |
$59.0 | 2023-08-20 | |
Life Chemicals | F0336-0268-1mg |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
313469-60-2 | 90%+ | 1mg |
$54.0 | 2023-08-20 | |
Life Chemicals | F0336-0268-50mg |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
313469-60-2 | 90%+ | 50mg |
$160.0 | 2023-08-20 | |
Life Chemicals | F0336-0268-3mg |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
313469-60-2 | 90%+ | 3mg |
$63.0 | 2023-08-20 | |
Life Chemicals | F0336-0268-5mg |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
313469-60-2 | 90%+ | 5mg |
$69.0 | 2023-08-20 | |
Life Chemicals | F0336-0268-40mg |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
313469-60-2 | 90%+ | 40mg |
$140.0 | 2023-08-20 | |
Life Chemicals | F0336-0268-2μmol |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
313469-60-2 | 90%+ | 2μmol |
$57.0 | 2023-08-20 | |
Life Chemicals | F0336-0268-30mg |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
313469-60-2 | 90%+ | 30mg |
$119.0 | 2023-08-20 |
N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide Related Literature
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
Additional information on N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide
Recent Advances in the Study of N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide (CAS: 313469-60-2)
The compound N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide (CAS: 313469-60-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiazole and phenoxyacetamide structural motifs, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its efficacy in preclinical models.
One of the key areas of interest is the compound's role as a modulator of specific biological pathways. Research published in the Journal of Medicinal Chemistry (2023) highlights its interaction with cellular targets involved in inflammatory responses. The study demonstrated that 313469-60-2 exhibits selective inhibition of key enzymes, such as cyclooxygenase-2 (COX-2), which are implicated in chronic inflammation. This finding suggests its potential as a lead compound for developing novel anti-inflammatory agents with improved safety profiles compared to existing therapeutics.
In addition to its anti-inflammatory properties, recent investigations have explored the anticancer potential of N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide. A study conducted by a team at the National Cancer Institute (2024) revealed that the compound induces apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. These findings were further supported by in vivo experiments, where the compound demonstrated significant tumor growth inhibition in xenograft models without causing severe toxicity.
Another noteworthy development is the optimization of the compound's pharmacokinetic properties. Researchers have employed structure-activity relationship (SAR) studies to enhance its bioavailability and metabolic stability. Modifications to the phenoxyacetamide moiety, for instance, have yielded derivatives with improved oral absorption and prolonged half-lives, as reported in a recent issue of Bioorganic & Medicinal Chemistry Letters (2024). These advancements are critical for transitioning the compound from preclinical to clinical stages of development.
Despite these promising results, challenges remain in the development of 313469-60-2 as a therapeutic agent. Issues such as off-target effects and potential drug-drug interactions require further investigation. Ongoing studies are focusing on refining the compound's selectivity and minimizing adverse effects through targeted delivery systems and combination therapies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide (CAS: 313469-60-2) represents a versatile scaffold with significant therapeutic potential. Its dual anti-inflammatory and anticancer activities, coupled with recent advancements in pharmacokinetic optimization, position it as a promising candidate for further development. Future research should prioritize addressing the remaining challenges to fully realize its clinical benefits.
313469-60-2 (N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide) Related Products
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 5587-61-1(Triisocyanato(methyl)silane)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)




